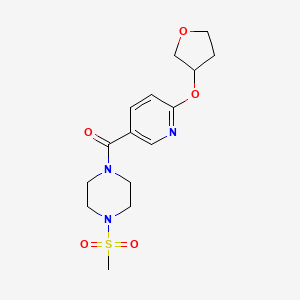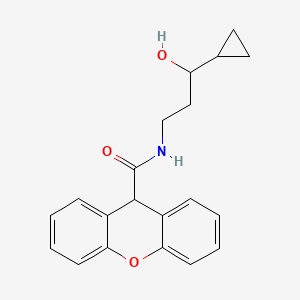
2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic organic compound belonging to the purine class. Known for its complex structure and diverse functional groups, it offers significant potential in various fields such as medicinal chemistry, molecular biology, and material sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic synthesis:
Starting Materials: : Begins with commercially available 4-(benzyloxy)benzaldehyde and 3,4-dimethylphenylamine.
Formation of Intermediate: : The aldehyde is reacted with an amine to form an imine intermediate under anhydrous conditions.
Cyclization: : The imine undergoes cyclization with guanine to form the purine core.
Final Carboxamide Formation: : The resulting purine derivative is then treated with appropriate reagents to form the carboxamide functional group.
Industrial Production Methods: While the above route is common in laboratory settings, industrial production might involve optimized conditions:
Catalysts: : Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: : Optimized reaction conditions to maximize yield.
Purification: : Advanced purification techniques like chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : Undergoes oxidation reactions typically forming oxo derivatives.
Reduction: : Reductive conditions can lead to the reduction of functional groups such as carbonyl to alcohol.
Substitution: : Exhibits substitution reactions particularly at the aromatic rings.
Oxidizing Agents: : Potassium permanganate or chromium trioxide.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride.
Substitution Conditions: : Use of electrophilic or nucleophilic agents like halogens or nitrites.
Oxidation: : Formation of benzoic acid derivatives.
Reduction: : Formation of corresponding alcohols or amines.
Substitution: : Variety of substituted purine derivatives.
Aplicaciones Científicas De Investigación
2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide finds applications in:
Chemistry: : Studying its reactivity and as a precursor for more complex molecules.
Biology: : Investigating its interaction with biomolecules.
Medicine: : Potential use in drug development due to its complex structure.
Industry: : Possible applications in material sciences for the creation of specialized polymers and composites.
Mecanismo De Acción
The compound interacts primarily through its purine core:
Molecular Targets: : Binds to various enzymes and receptors.
Pathways Involved: : Modulates pathways involving purine metabolism and signaling.
Comparación Con Compuestos Similares
Compared to other purine derivatives, this compound exhibits unique interactions due to its bulky substituents:
Similar Compounds
9-phenyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
2-(4-methoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Uniqueness: : The benzyloxy and dimethylphenyl substituents provide additional hydrophobic interactions and steric hindrance, influencing its chemical and biological activity.
Propiedades
IUPAC Name |
9-(3,4-dimethylphenyl)-8-oxo-2-(4-phenylmethoxyphenyl)-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O3/c1-16-8-11-20(14-17(16)2)32-26-23(30-27(32)34)22(24(28)33)29-25(31-26)19-9-12-21(13-10-19)35-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H2,28,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWLJRKCEHZQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OCC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]isoquinoline](/img/structure/B2685502.png)
![9-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2685504.png)
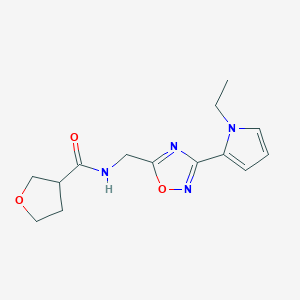
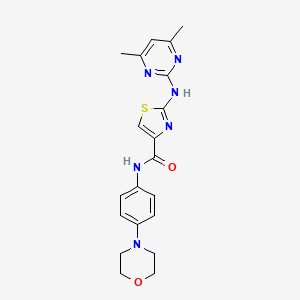
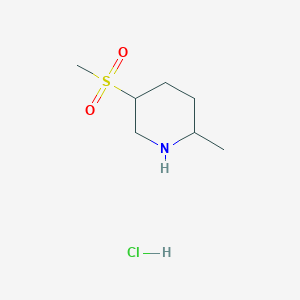
![[(3,5-Dimethylbenzyl)thio]acetic acid](/img/structure/B2685508.png)

![1-(3-methoxyphenyl)-5-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2685510.png)
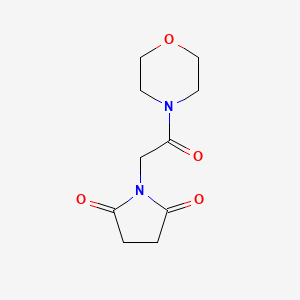
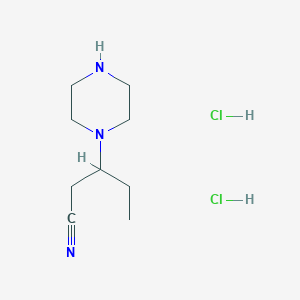
![(2E)-3-(thiophen-2-yl)-N-(4-{2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2685517.png)
![5-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2685522.png)
